molecular formula C10H14O2 B14392602 (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one CAS No. 87895-43-0

(4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one

Cat. No.: B14392602
CAS No.: 87895-43-0
M. Wt: 166.22 g/mol
InChI Key: MRBVBFWASRMXEC-YUMQZZPRSA-N
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Description

(4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with methoxy, methyl, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, amines, polar solvents like acetone or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a probe to study biological pathways.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential. They could be evaluated for their efficacy in treating various diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-3-Methoxy-4-methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one can be compared with other cyclopentene derivatives such as:
    • 3-Methoxy-4-methylcyclopent-2-en-1-one
    • 4-Methyl-5-(prop-2-en-1-yl)cyclopent-2-en-1-one
    • 3-Methoxy-5-(prop-2-en-1-yl)cyclopent-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and substitution pattern. These features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

87895-43-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(4S,5S)-3-methoxy-4-methyl-5-prop-2-enylcyclopent-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-4-5-8-7(2)10(12-3)6-9(8)11/h4,6-8H,1,5H2,2-3H3/t7-,8-/m0/s1

InChI Key

MRBVBFWASRMXEC-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1[C@@H](C(=O)C=C1OC)CC=C

Canonical SMILES

CC1C(C(=O)C=C1OC)CC=C

Origin of Product

United States

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